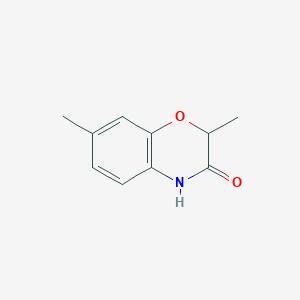

2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one is a heterocyclic organic compound belonging to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its structural framework allows for the development of various derivatives that can exhibit unique chemical properties and biological activities. Researchers have utilized 2,7-dimethyl-2,4-dihydro-1,4-benzoxazin-3-one in synthesizing novel compounds with potential therapeutic applications.

Antimicrobial and Anticancer Properties

Numerous studies have investigated the biological activities of 2,7-dimethyl-2,4-dihydro-1,4-benzoxazin-3-one. It has shown promise as an antimicrobial agent and has been evaluated for its anticancer properties. For instance, research indicates that derivatives of benzoxazine compounds exhibit significant anti-proliferative effects against various cancer cell lines, including pancreatic and breast cancer cells .

Mechanism of Action

The compound interacts with cellular mechanisms by influencing insulin release from pancreatic β-cells and exhibiting myorelaxant properties in vascular smooth muscle cells. Studies have demonstrated that it can inhibit insulin secretion under high glucose conditions and induce relaxation in precontracted vascular tissues .

Materials Science

Advanced Materials Production

In the field of materials science, 2,7-dimethyl-2,4-dihydro-1,4-benzoxazin-3-one is utilized in the production of polymers and resins. Its unique chemical structure contributes to the development of materials with desirable thermal and mechanical properties. The compound's stability and reactivity make it a valuable component in formulating advanced composite materials .

Insulin Secretion Studies

In vitro experiments demonstrated that 2,7-dimethyl-2,4-dihydro-1,4-benzoxazin-3-one inhibits insulin secretion from isolated pancreatic β-cells when exposed to elevated glucose levels. This finding suggests a potential application in managing hyperglycemia .

Vascular Relaxation Tests

In vivo studies using rat aortic rings revealed significant relaxation effects when treated with this compound after precontraction with potassium chloride (KCl). This indicates its potential utility as a vasodilator in cardiovascular therapies .

| Compound | Activity Type | Cell Line Tested | IC50 Value (µM) |

|---|---|---|---|

| 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one | Anticancer | MIA PaCa-2 (Pancreatic) | 15 |

| MDA-MB-231 (Breast) | 20 | ||

| Antimicrobial | E. coli | 10 |

Temporal Effects and Stability

The stability of 2,7-dimethyl-2,4-dihydro-1,4-benzoxazin-3-one is critical for its efficacy in therapeutic applications. Research indicates that while some derivatives maintain biological activity over time, others may degrade and lose efficacy. Understanding these temporal effects is essential for optimizing its use in clinical settings .

Wirkmechanismus

Target of Action

Similar compounds, such as benzoxazines, have been found to inhibit glucose-induced insulin release .

Mode of Action

It’s worth noting that benzoxazines, a class of compounds to which this molecule belongs, have been found to exhibit myorelaxant activity . This suggests that they may interact with muscle cells, potentially by blocking calcium entry .

Result of Action

Similar compounds, such as benzoxazines, have been found to exhibit myorelaxant activity , suggesting that they may cause relaxation of muscle cells.

Biochemische Analyse

Biochemical Properties

It is known that benzoxazinoids, the class of compounds to which it belongs, are involved in the biosynthesis of defense compounds in plants such as maize and wheat . These compounds interact with a variety of enzymes and proteins to form a linear pathway leading to the storage of DI(M)BOA as glucoside conjugates .

Cellular Effects

Related benzoxazinoids have been found to exhibit antimicrobial, antifungal, and antioxidant properties . They are known to play a role in defending plants against insects and pathogenic microorganisms .

Molecular Mechanism

The molecular mechanism of action of 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one is not well-defined. It is known that benzoxazinoids can act as calcium entry blockers in vascular smooth muscle cells

Temporal Effects in Laboratory Settings

It is known that benzoxazinoids can exhibit different levels of activity over time .

Metabolic Pathways

Benzoxazinoids are known to be involved in the detoxification pathways in plants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like methylisobutylketone (MIBK) under reflux conditions . Another approach involves the reduction of nitro ethers using reducing agents like iron/acetic acid or zinc/ammonium chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions is optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds are structurally similar and share some biological activities, such as myorelaxant properties.

2,3-Dihydro-1,5-benzoxazepines: These derivatives have been studied for their anticancer properties and share a similar benzoxazine core.

Uniqueness

2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one is unique due to its specific substitution pattern and the resulting chemical properties. Its distinct structure allows for unique interactions with biological targets and diverse applications in various fields.

Biologische Aktivität

2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one is a heterocyclic organic compound that belongs to the benzoxazine family. This compound has garnered attention in the fields of medicinal chemistry and agricultural science due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one based on diverse research findings.

The molecular formula of 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one is C10H13NO. The compound features specific methyl substitutions that enhance its biological activity while maintaining stability in various environments.

Biological Activities

Antimicrobial and Antifungal Properties

Research indicates that 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of various pathogenic bacteria and fungi. For instance:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Bacillus subtilis | 22 |

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Salmonella typhi | 17 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one is being investigated in various cancer models. Studies have indicated that it may induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms. For example, certain derivatives of benzoxazinoids have shown promise in inhibiting COX-1 and COX-2 enzymes involved in inflammatory responses associated with cancer progression .

The exact molecular mechanisms by which 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one exerts its biological effects are still under investigation. However, it is known to interact with multiple cellular targets:

- Calcium Entry Blockade : The compound acts as a calcium entry blocker in vascular smooth muscle cells.

- Influence on Insulin Release : It has been observed to affect glucose-induced insulin release from pancreatic islets in rat models .

- Impact on Cell Signaling Pathways : It influences various signaling pathways that regulate cell proliferation and apoptosis .

Case Studies

Several studies have highlighted the biological activity of benzoxazine derivatives:

- Study on Insulin Release : A study evaluated the effects of different benzoxazine derivatives on insulin release from rat pancreatic islets. The most active compound demonstrated a significant increase in insulin levels compared to controls .

- Toxicokinetics in Insects : Research on the insect deterrent properties of related compounds showed that increasing concentrations led to higher mortality rates among larvae of the European corn borer when fed diets containing 0.2 mg/g or more of benzoxazine derivatives .

Dosage Effects

The biological effects of 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one are dose-dependent:

- Lower Doses : Beneficial effects such as myorelaxation and anti-inflammatory properties are observed.

- Higher Doses : Toxic effects may emerge at elevated concentrations .

Metabolic Pathways

Understanding the metabolic pathways involved in the biotransformation of this compound is crucial for predicting its behavior in biological systems. It interacts with various enzymes and cofactors that facilitate its metabolism and can influence metabolic flux within cells.

Eigenschaften

IUPAC Name |

2,7-dimethyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-3-4-8-9(5-6)13-7(2)10(12)11-8/h3-5,7H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMOUQHBJCPYNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.